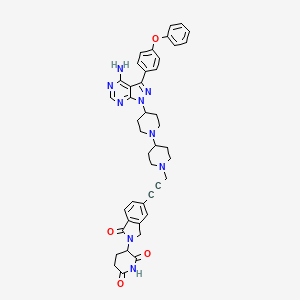
PROTAC BTK Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BTK Degrader-1: is a novel compound designed to target and degrade Bruton’s tyrosine kinase (BTK), a key protein involved in B-cell receptor signaling. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by effectively reducing BTK protein levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BTK Degrader-1 involves the conjugation of a ligand that binds to BTK with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the ligands and linker, followed by their conjugation under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions: PROTAC BTK Degrader-1 primarily undergoes substitution reactions during its synthesis. The compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Common Reagents and Conditions:
Reagents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), Tween 80, deionized water, copper catalysts.
Conditions: Controlled temperature and pH to ensure optimal reaction efficiency and product stability.
Major Products: The major product formed from these reactions is the this compound compound itself, characterized by its ability to bind to BTK and recruit an E3 ubiquitin ligase for targeted protein degradation.
科学的研究の応用
Chemistry: In chemistry, PROTAC BTK Degrader-1 is used as a model compound to study the design and synthesis of PROTACs. It provides insights into the optimization of ligand and linker structures for effective protein degradation .
Biology: In biological research, this compound is utilized to investigate the role of BTK in B-cell receptor signaling and its implications in B-cell malignancies and autoimmune diseases. It serves as a tool to study the effects of targeted protein degradation on cellular processes .
Medicine: In medicine, this compound has shown promise in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia, by effectively reducing BTK protein levels and inhibiting tumor growth. It is also being explored for its potential in treating autoimmune diseases by modulating B-cell activity .
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for B-cell malignancies and autoimmune diseases. Its unique mechanism of action offers advantages over traditional small molecule inhibitors, including enhanced selectivity and reduced off-target effects .
作用機序
PROTAC BTK Degrader-1 exerts its effects by inducing the degradation of BTK through the ubiquitin-proteasome system. The compound binds to BTK and recruits an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BTK. This results in the reduction of BTK protein levels, thereby inhibiting B-cell receptor signaling and its downstream effects .
類似化合物との比較
Ibrutinib: A small molecule inhibitor of BTK that binds covalently to the active site of the kinase.
Acalabrutinib: Another BTK inhibitor that binds to the active site of BTK.
Zanubrutinib: A third-generation BTK inhibitor with enhanced selectivity and potency compared to earlier inhibitors.
Uniqueness of PROTAC BTK Degrader-1: this compound is unique in its ability to induce the degradation of BTK rather than merely inhibiting its activity. This results in a more complete and sustained suppression of BTK function, offering potential advantages in overcoming drug resistance and reducing off-target effects .
特性
分子式 |
C43H43N9O4 |
|---|---|
分子量 |
749.9 g/mol |
IUPAC名 |
3-[6-[3-[4-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]piperidin-1-yl]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H43N9O4/c44-40-38-39(29-9-11-34(12-10-29)56-33-6-2-1-3-7-33)48-52(41(38)46-27-45-40)32-18-23-50(24-19-32)31-16-21-49(22-17-31)20-4-5-28-8-13-35-30(25-28)26-51(43(35)55)36-14-15-37(53)47-42(36)54/h1-3,6-13,25,27,31-32,36H,14-24,26H2,(H2,44,45,46)(H,47,53,54) |
InChIキー |
VJBTZFUBOYQFGT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN4CCC(CC4)N5CCC(CC5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















